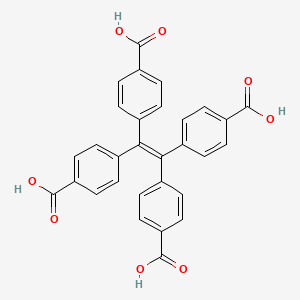
4,4',4'',4'''-(Ethan-1,1,2,2-tetrayl)tetrabenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-carboxyphenyl)ethylene is an organic compound with the molecular formula C30H20O8. It is characterized by a central ethylene core surrounded by four carboxyphenyl groups. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, particularly in the development of metal-organic frameworks (MOFs) and luminescent materials .
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-carboxyphenyl)ethylene has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It is known that the compound is a π-electron-rich fluorescent monomer . This suggests that it may interact with its targets through π-π stacking interactions, a common mode of action for aromatic compounds.
Biochemical Pathways
It has been used in the construction of covalent organic frameworks (cofs), suggesting that it may interact with biochemical pathways involving similar structures .
Result of Action
It has been used in the construction of covalent organic frameworks (cofs), suggesting that it may have effects on cellular structures or processes involving similar structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(4-carboxyphenyl)ethylene can be synthesized through a straightforward reaction involving the coupling of 4-carboxybenzaldehyde with tetraphenylethylene. The reaction typically employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for tetrakis(4-carboxyphenyl)ethylene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(4-carboxyphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the carboxyl groups can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro or halogenated derivatives of tetrakis(4-carboxyphenyl)ethylene.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but contains a porphyrin core instead of an ethylene core.
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Contains a pyrene core, offering different photophysical properties.
Uniqueness: Tetrakis(4-carboxyphenyl)ethylene stands out due to its unique combination of structural rigidity and luminescent properties. Its ability to form highly stable MOFs with diverse applications in gas storage, catalysis, and sensing highlights its versatility compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-[1,2,2-tris(4-carboxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOMTPWHUPLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
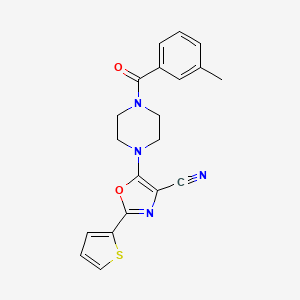
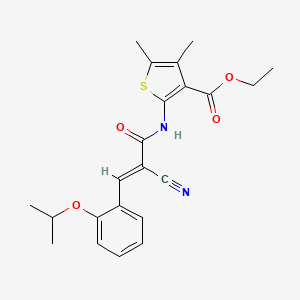
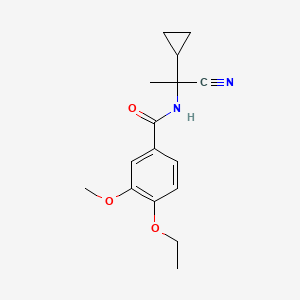
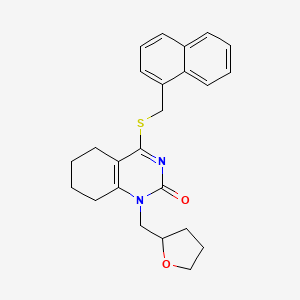
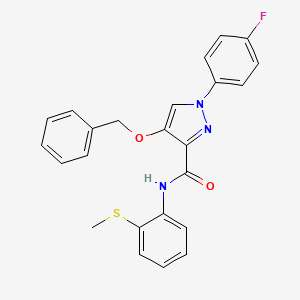
![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
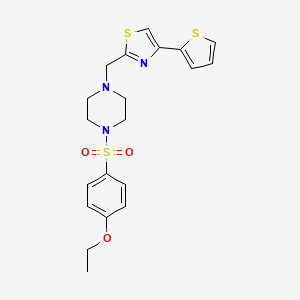
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
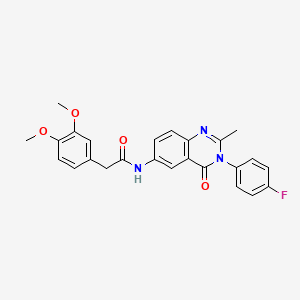
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)


![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
